1-(BENZYLOXY)BUT-3-EN-2-OL

Chiral Synthon Synthesis Asymmetric Epoxidation Natural Product Synthesis

1-(Benzyloxy)but-3-en-2-ol (CAS 93553-66-3) is a chiral allylic alcohol and a versatile building block for asymmetric synthesis, featuring a benzyl-protected primary hydroxyl group and a secondary alcohol adjacent to a terminal alkene. Its significance in organic chemistry is underscored by its utility as a protected form of 3-butene-1,2-diol, a scaffold for constructing enantiomerically pure compounds.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B8792079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(BENZYLOXY)BUT-3-EN-2-OL
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC=CC(COCC1=CC=CC=C1)O
InChIInChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2
InChIKeyJIIRJBFIWHEZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)but-3-en-2-ol for Chiral Synthon Procurement


1-(Benzyloxy)but-3-en-2-ol (CAS 93553-66-3) is a chiral allylic alcohol and a versatile building block for asymmetric synthesis, featuring a benzyl-protected primary hydroxyl group and a secondary alcohol adjacent to a terminal alkene . Its significance in organic chemistry is underscored by its utility as a protected form of 3-butene-1,2-diol, a scaffold for constructing enantiomerically pure compounds [1]. The compound is commercially available in both racemic and enantiopure forms (e.g., (R)-enantiomer CAS 113426-94-1), with the optically active variants being critical for the stereocontrolled synthesis of bioactive natural products and pharmaceuticals [2].

Why Generic Substitution of 1-(Benzyloxy)but-3-en-2-ol Fails in Chiral Synthesis


Generic substitution of 1-(benzyloxy)but-3-en-2-ol with alternative chiral synthons is not feasible without compromising synthetic efficiency or stereochemical integrity. While compounds like 4-benzyloxy-2-buten-1-ol or 3-butene-1,2-diol share similar functional groups, they lack the precise stereoelectronic and steric profile that makes 1-(benzyloxy)but-3-en-2-ol a uniquely effective scaffold. Specifically, the benzyl ether in this compound serves a dual purpose: it protects a primary alcohol and provides a handle for orthogonal deprotection strategies in multi-step syntheses, which is not readily replicated by other benzyl-protected butenols . Furthermore, the specific substitution pattern—a secondary allylic alcohol with a protected primary alcohol—enables chemoselective transformations that are not possible with the unprotected diol, 3-butene-1,2-diol, which is prone to over-oxidation or non-selective reactions [1]. The established synthetic routes from both tartaric acid and glycidol precursors provide a level of scalable stereocontrol and high enantiopurity that is not documented for structurally related benzyl ethers, making substitution a high-risk, low-yield endeavor [1].

Quantitative Differentiation of 1-(Benzyloxy)but-3-en-2-ol vs. Structural Analogs


Synthetic Efficiency from Tartaric Acid Precursor

The synthesis of (R)-1-benzyloxy-3-buten-2-ol from L-(+)-tartaric acid proceeds via a key Sharpless asymmetric epoxidation step, achieving a cumulative 65% overall yield over two key transformations [1]. This pathway is significantly more efficient than alternative routes to similar protected diols, such as those starting from glycidol, which often require additional protection/deprotection steps and result in lower overall yields . The tartaric acid route provides a robust and scalable method for accessing high enantiopurity material.

Chiral Synthon Synthesis Asymmetric Epoxidation Natural Product Synthesis

Enantiomeric Purity and Chiral Synthon Utility

The (R)-enantiomer of 1-benzyloxy-3-buten-2-ol is directly employed as a chiral synthon for the synthesis of specific bioactive molecules, including arachidonic acid metabolites and the Trogoderma pheromone (R)-γ-caprolactone [1]. In contrast, its unprotected analog, 3-butene-1,2-diol, is a non-specific precursor for various chiral building blocks and lacks this direct, documented application pathway . The benzyl protection is not just a generic protective group but a key structural element that directs subsequent synthetic steps.

Chiral Building Blocks Enantioselective Synthesis Natural Product Synthesis

Commercial Availability and Purity Profile

The racemic form of 1-(benzyloxy)but-3-en-2-ol (CAS 93553-66-3) is available from multiple vendors with a minimum purity specification of 98% . Its enantiopure counterpart, (R)-1-(benzyloxy)but-3-en-2-ol (CAS 113426-94-1), is also available with a minimum purity of 97% . This contrasts with less specialized benzyl-protected butenols, like 4-benzyloxy-1-butanol (CAS 4541-14-4), which is available at 97% purity but lacks the allylic alcohol functionality critical for many applications . The availability of both racemic and enantiopure forms with defined purity specifications supports a range of research and industrial applications.

Chemical Procurement Chiral Building Blocks Research Chemicals

Scalable Synthesis from (S)-O-Benzylglycidol

A 'facile' two-step synthesis of (R)-1-benzyloxy-3-buten-2-ol from the commercially available chiral pool starting material (S)-O-benzylglycidol has been reported . This route is specifically noted for its efficiency and brevity, which is a critical advantage over multi-step sequences from tartaric acid for certain process-scale applications. While the tartaric acid route provides a benchmark yield, the glycidol route offers a streamlined alternative that minimizes unit operations, a key consideration for industrial procurement and scale-up [1].

Process Chemistry Chiral Synthon Synthesis Scalable Synthesis

Chemoselective Functionalization Potential

The structural motif of a benzyl-protected allylic alcohol in 1-(benzyloxy)but-3-en-2-ol enables chemoselective reactions that are not possible with unprotected diols. For instance, the benzyl group can be selectively cleaved under mild hydrogenolysis conditions without affecting the alkene, a process that is often problematic with other protecting groups [1]. This orthogonality is a key differentiator from 3-butene-1,2-diol, where both hydroxyls are equally reactive, limiting its utility in complex synthetic sequences .

Organic Synthesis Protecting Groups Chemoselectivity

High-Value Application Scenarios for 1-(Benzyloxy)but-3-en-2-ol


Enantioselective Synthesis of Arachidonic Acid Metabolites

The (R)-enantiomer of 1-(benzyloxy)but-3-en-2-ol is a proven intermediate in the synthesis of (R)-ethyl-5-benzoyloxy-5-formyl pentanoate, a critical precursor for the preparation of arachidonic acid metabolites [1]. This application underscores its utility in the construction of complex, bioactive lipids with defined stereochemistry, a domain where generic chiral building blocks would fail to provide the necessary stereocontrol and functionality.

Synthesis of Insect Pheromones

The compound serves as a direct starting point for the synthesis of (R)-γ-caprolactone, a known pheromone of the Trogoderma species [1]. This demonstrates its specific relevance in agrochemical research and the synthesis of semiochemicals, where high enantiopurity is essential for biological activity.

Process-Scale Production of Chiral Allylic Alcohols

For industrial chemists, the two-step, high-yielding synthesis of (R)-1-benzyloxy-3-buten-2-ol from (S)-O-benzylglycidol offers a scalable and cost-effective entry to this valuable chiral synthon . This route is particularly attractive for projects requiring larger quantities of enantiopure material, as it minimizes synthetic steps and avoids costly chiral resolution techniques.

Orthogonal Protection Strategies in Complex Molecule Synthesis

The presence of a benzyl-protected alcohol and a free secondary allylic alcohol allows for orthogonal functionalization. The benzyl group can be selectively removed via mild hydrogenolysis, leaving the sensitive alkene and secondary alcohol intact for further manipulation [2]. This feature is invaluable in the total synthesis of complex natural products and pharmaceuticals where multiple functional groups must be unveiled in a specific sequence.

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